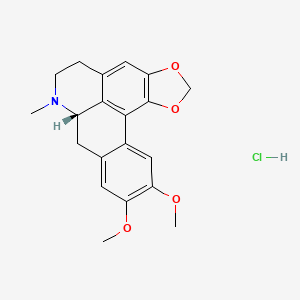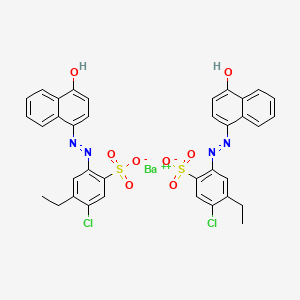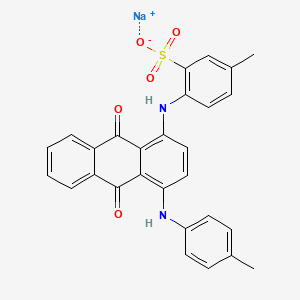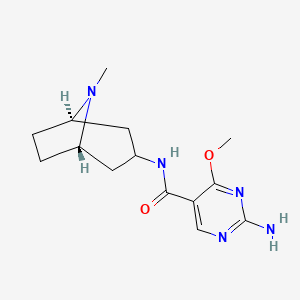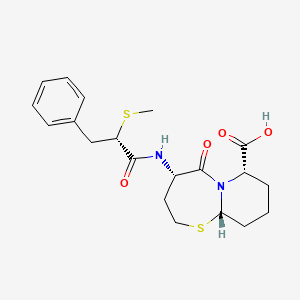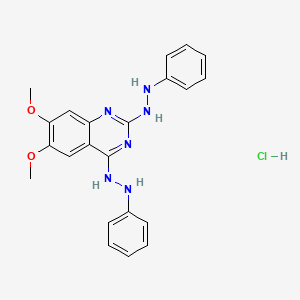
3,5,6,7-Tetrahydroxy-1,8,8,9-tetramethyl-9H-phenaleno(1,2-b)furan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6,7-Tetrahydroxy-1,8,8,9-tetramethyl-9H-phenaleno(1,2-b)furan-4-one: tetrahydroxyxanthone , belongs to the xanthone class of natural products. Its complex structure features four hydroxyl groups and a fused furan ring. Xanthones are widely distributed in nature and exhibit diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes:
Biosynthesis: Tetrahydroxyxanthone can be biosynthesized by certain microorganisms or plants. Enzymatic reactions involving polyketide synthases and cyclases lead to its formation.
Chemical Synthesis: Although not commonly synthesized in the lab due to its intricate structure, chemical routes involve cyclization of suitable precursors. For example, a key step might be the oxidative cyclization of a pentaketide intermediate.
Industrial Production: Industrial-scale production of tetrahydroxyxanthone is limited, but it can be isolated from natural sources such as fungi or lichens. Extraction and purification methods are employed to obtain this compound.
Analyse Chemischer Reaktionen
Tetrahydroxyxanthone undergoes several reactions:
Oxidation: Oxidation of the hydroxyl groups can yield various derivatives.
Reduction: Reduction of the carbonyl group may lead to tetrahydroxyxanthol, a related compound.
Substitution: Substitution reactions at the phenolic hydroxyls can modify its properties.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., sulfuric acid).
Major products:
3,5,6,7-Tetrahydroxyxanthone: The fully reduced form.
Xanthone derivatives: Various substituted xanthones with altered bioactivities.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Tetrahydroxyxanthone serves as a model compound for studying xanthone chemistry.
- It participates in synthetic methodologies and total synthesis of natural products.
Antioxidant Activity: Tetrahydroxyxanthone exhibits antioxidant properties, protecting cells from oxidative stress.
Anticancer Potential: Some xanthones, including tetrahydroxyxanthone, show promising anticancer effects by inhibiting cell proliferation and inducing apoptosis.
Anti-inflammatory Effects: Xanthones may modulate inflammatory pathways.
Cosmetics: Xanthones find use in cosmetics due to their antioxidant and skin-soothing properties.
Pharmaceuticals: Research continues on xanthones as potential drug candidates.
Wirkmechanismus
The exact mechanism of tetrahydroxyxanthone’s effects varies depending on the context (e.g., antioxidant, anticancer). It likely involves interactions with cellular enzymes, signaling pathways, and receptors. Further studies are needed to elucidate specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Tetrahydroxyxanthone stands out due to its unique combination of four hydroxyl groups and the fused furan ring. Similar compounds include other xanthones (e.g., mangiferin, gentisin) and flavonoids (e.g., quercetin).
Eigenschaften
CAS-Nummer |
91401-61-5 |
|---|---|
Molekularformel |
C19H18O6 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydroxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3-one |
InChI |
InChI=1S/C19H18O6/c1-6-5-8(20)10-11-9(6)18-13(19(3,4)7(2)25-18)14(21)12(11)16(23)17(24)15(10)22/h5,7,21-24H,1-4H3 |
InChI-Schlüssel |
BTQBPLOITIIODY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)O)O)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


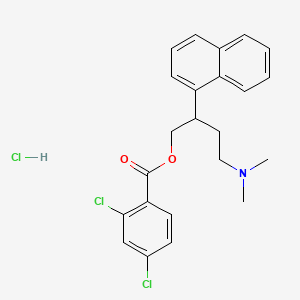
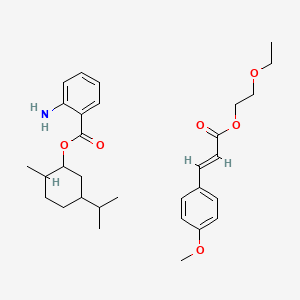
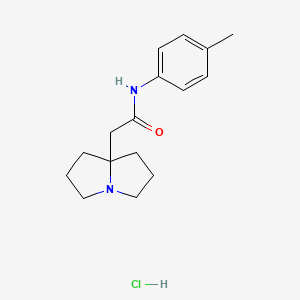
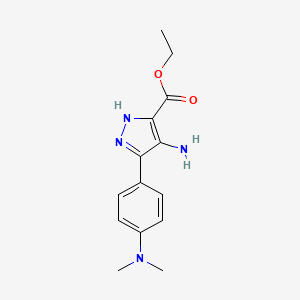
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)
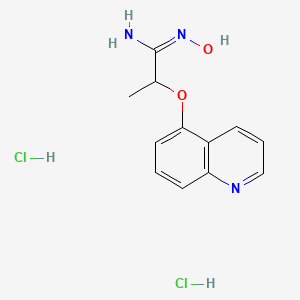
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
